2-ethoxyphenyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate
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Overview
Description
2-ethoxyphenyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxy group attached to a phenyl ring on both ends of the molecule, connected by a propenoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyphenyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate typically involves the esterification of 2-ethoxyphenol with 4-ethoxybenzaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethoxyphenyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups such as halogens, amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
2-ethoxyphenyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxyphenyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting the biochemical processes within cells. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- 2-propoxyphenyl (2E)-3-(4-propoxyphenyl)prop-2-enoate
- 2-butoxyphenyl (2E)-3-(4-butoxyphenyl)prop-2-enoate
Uniqueness
2-ethoxyphenyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and physical properties. Compared to similar compounds with different alkoxy groups, it may exhibit distinct behavior in terms of solubility, stability, and interaction with other molecules.
Properties
Molecular Formula |
C19H20O4 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(2-ethoxyphenyl) (E)-3-(4-ethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H20O4/c1-3-21-16-12-9-15(10-13-16)11-14-19(20)23-18-8-6-5-7-17(18)22-4-2/h5-14H,3-4H2,1-2H3/b14-11+ |
InChI Key |
BCDJKLNTKKBYAE-SDNWHVSQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2OCC |
Origin of Product |
United States |
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